molecular formula C21H24ClFN2O B5132917 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide

3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide

Cat. No. B5132917
M. Wt: 374.9 g/mol
InChI Key: YXCHFIHFPALVLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a research tool. CPP has been shown to have a variety of biological effects, making it a valuable tool for studying various physiological processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide is primarily through its inhibition of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory. By blocking the NMDA receptor, 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide reduces the transmission of pain signals and alters the reward pathway, making it a valuable tool for studying addiction and other neurological disorders.
Biochemical and Physiological Effects
3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has a variety of biochemical and physiological effects. In addition to its NMDA receptor inhibition, 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has been shown to affect other neurotransmitter systems, including the dopamine and serotonin systems. 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide in lab experiments is its potency as an NMDA receptor inhibitor. 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has been shown to be more potent than other NMDA receptor inhibitors, making it a valuable tool for studying the NMDA receptor. However, one limitation of using 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide is its potential for toxicity. High doses of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide have been shown to cause neurotoxicity in animal models, making it important to use caution when working with this compound.

Future Directions

There are several future directions for research involving 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide. One area of interest is the potential use of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide as a treatment for chronic pain. Additionally, 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide may have potential as a treatment for addiction and anxiety disorders. Further research is needed to fully understand the biochemical and physiological effects of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide involves the reaction of 3-chloroaniline with 2-fluorobenzylamine to form 3-(3-chlorophenyl)-N-(2-fluorobenzyl)aniline. This intermediate is then reacted with piperidine and propanoyl chloride to form 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide. The synthesis of 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide is a multi-step process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has been used in a variety of scientific research applications, including the study of pain, addiction, and anxiety. 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide is a potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the transmission of pain signals. By blocking the NMDA receptor, 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has been shown to reduce pain in animal models. Additionally, 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has been used as a tool to study addiction, as it has been shown to block the rewarding effects of drugs of abuse such as cocaine and morphine. 3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN2O/c22-18-7-3-5-16(13-18)10-11-21(26)24-19-8-4-12-25(15-19)14-17-6-1-2-9-20(17)23/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCHFIHFPALVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)CCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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